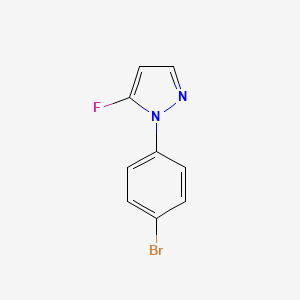

1-(4-bromofenil)-5-fluoro-1H-pirazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions, reagents, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity/basicity, and redox potential .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

La presencia de sustituyentes de flúor y bromo en el 1-(4-bromofenil)-5-fluoro-1H-pirazol contribuye a su potencial antibacteriano. Los investigadores han explorado su efectividad contra bacterias Gram-positivas y Gram-negativas. Se están llevando a cabo investigaciones adicionales sobre su mecanismo de acción y posibles aplicaciones clínicas .

Propiedades Antifúngicas

El this compound ha demostrado actividad antifúngica contra hongos patógenos. Su estructura química única puede interrumpir las membranas celulares fúngicas o interferir con las vías metabólicas esenciales. Los investigadores están estudiando su eficacia en el tratamiento de infecciones fúngicas .

Potencial Anticancerígeno

La combinación de átomos de flúor y bromo en este compuesto sugiere posibles efectos anticancerígenos. Los investigadores han investigado su impacto en las líneas celulares cancerosas, explorando la inducción de apoptosis, la detención del ciclo celular y la inhibición del crecimiento tumoral. Se necesitan estudios adicionales para validar su relevancia clínica .

Actividad Antioxidante

Los pirazoles fluorados a menudo exhiben propiedades antioxidantes debido a su capacidad de donar electrones. El this compound puede eliminar radicales libres y proteger las células del estrés oxidativo. Los investigadores están evaluando su potencial como antioxidante natural .

Efectos Antiinflamatorios

Las porciones bromofenilo y fluoropirazol contribuyen a las propiedades antiinflamatorias. Este compuesto puede modular las vías inflamatorias, convirtiéndolo en un candidato para el tratamiento de enfermedades inflamatorias. Los estudios preclínicos han mostrado resultados prometedores .

Estudios de Acoplamiento Molecular

Se han empleado enfoques computacionales, como el acoplamiento molecular, para predecir la afinidad de unión del this compound con objetivos proteicos específicos. Estos estudios ayudan a identificar posibles interacciones fármaco-receptor, lo que ayuda en el diseño y optimización de fármacos .

Mecanismo De Acción

Target of Action

The primary targets of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1-(4-bromophenyl)-5-fluoro-1H-pyrazole may also interact with its targets in a similar manner.

Biochemical Pathways

It is known that the compound affects the growth and proliferation of leishmania aethiopica and plasmodium berghei . This suggests that it may interfere with the biochemical pathways that these organisms use for their growth and reproduction.

Pharmacokinetics

It is known that the compound has high lipophilicity , which could influence its absorption and distribution in the body. High lipophilicity often leads to good absorption and distribution, but it can also lead to slower excretion and potential accumulation in fatty tissues.

Result of Action

The result of the action of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents on the pyrazole ring .

Cellular Effects

Pyrazoline derivatives, which are structurally similar to pyrazoles, have been reported to exhibit various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Safety data sheets for similar compounds suggest that they are stable under normal conditions .

Dosage Effects in Animal Models

The effects of 1-(4-bromophenyl)-5-fluoro-1H-pyrazole at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages .

Metabolic Pathways

Pyrazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

A study on a similar compound, a conjugate of bis[((4-bromophenyl)amino)quinazoline], showed specific subcellular localization in mitochondria .

Propiedades

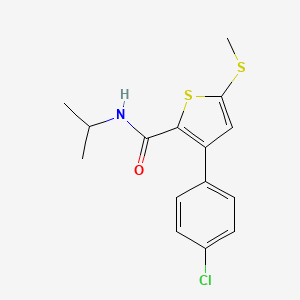

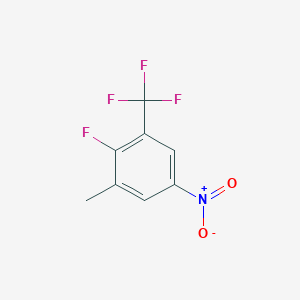

IUPAC Name |

1-(4-bromophenyl)-5-fluoropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYZKZYTZULOFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)

![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)

![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)

![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)